molecular formula C10H11NO3 B3215806 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one CAS No. 1167056-27-0

5,7-dimethoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B3215806
CAS No.: 1167056-27-0
M. Wt: 193.20 g/mol
InChI Key: VHCKDECOJTWKGA-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2,3-dihydro-1H-indol-2-one is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound belongs to the 2,3-dihydroindole (indoline) class of heterocycles, a scaffold recognized as a promising agent for synthesizing novel compounds with neuroprotective and antioxidant properties . The primary research value of this compound lies in its role as a versatile building block for the synthesis of melatonin receptor ligands . Melatonin is an endogenous neurohormone that regulates circadian rhythms and possesses significant antioxidant and neuroprotective activities . The structural framework provided by this compound allows medicinal chemists to explore structure-activity relationships and develop new analogs with potential improved affinity for melatonin receptor subtypes (MT1, MT2) or selectivity for the MT3 receptor . The 2,3-dihydroindole core is particularly valuable as it can lock the conformation of attached side chains, potentially leading to compounds with enhanced biological activity and selectivity profiles . This product is offered for research applications only and is a key starting material in the synthesis of complex heterocyclic frameworks. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-7-3-6-4-9(12)11-10(6)8(5-7)14-2/h3,5H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCKDECOJTWKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276149
Record name 1,3-Dihydro-5,7-dimethoxy-2H-indol-2-one
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Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-27-0
Record name 1,3-Dihydro-5,7-dimethoxy-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5,7-dimethoxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Dimethoxy 2,3 Dihydro 1h Indol 2 One and Its Analogs

Classical and Modern Approaches to the Dihydroindolone Core Synthesis

Classical methods often rely on cyclization reactions of appropriately substituted aniline (B41778) derivatives. A prominent example is the Stolle synthesis , which involves the reaction of an arylamine with an α-haloacyl chloride or an oxalyl chloride, followed by a Friedel-Crafts cyclization of the resulting α-haloanilide or α-ketoanilide. For the synthesis of 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one, this would likely involve the reaction of 3,5-dimethoxyaniline (B133145) with chloroacetyl chloride, followed by an acid-catalyzed intramolecular cyclization.

Another classical approach is the Hinsberg indole (B1671886) synthesis , which can be adapted for oxindole (B195798) synthesis. This method involves the reaction of a glyoxal (B1671930) bisulfite adduct with an aniline, followed by cyclization.

Modern approaches offer milder reaction conditions and greater functional group tolerance. Palladium-catalyzed intramolecular C-H arylation is a powerful tool for the synthesis of oxindoles from N-aryl-α-haloamides. This method often utilizes a palladium catalyst with a suitable ligand to facilitate the intramolecular C-C bond formation. The synthesis of this compound via this route would start from N-(3,5-dimethoxyphenyl)-2-chloroacetamide.

A summary of potential synthetic approaches is presented in the table below.

Synthetic Method Starting Materials Key Steps Potential Advantages
Stolle Synthesis 3,5-Dimethoxyaniline, Chloroacetyl chlorideAcylation, Friedel-Crafts cyclizationReadily available starting materials.
Palladium-Catalyzed Intramolecular C-H Arylation N-(3,5-dimethoxyphenyl)-2-chloroacetamidePalladium-catalyzed C-C bond formationMilder conditions, good functional group tolerance.

Selective Functionalization Strategies for the Dimethoxy Moiety

The selective functionalization of the benzene (B151609) ring of the this compound scaffold is dictated by the directing effects of the methoxy (B1213986) and the lactam functionalities. The two methoxy groups at positions 5 and 7 are ortho, para-directing and strongly activating. The lactam ring, particularly the amide nitrogen, is also an activating group, while the carbonyl group is deactivating.

Electrophilic aromatic substitution reactions are expected to occur at the positions most activated by the methoxy groups. In the case of this compound, the C4 and C6 positions are highly activated. The C6 position is sterically less hindered and is ortho to one methoxy group and para to the other, making it a likely site for electrophilic attack. The C4 position is also activated by both methoxy groups.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Using nitric acid in a suitable solvent.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation and Alkylation: Using an acyl chloride or alkyl halide in the presence of a Lewis acid.

Derivatization Reactions at the 2,3-Dihydro-1H-indol-2-one Ring System

N-Substitution Reactions (e.g., alkylation, acylation)

The nitrogen atom of the lactam in this compound can be readily functionalized through N-substitution reactions.

N-Alkylation can be achieved by treating the oxindole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A variety of alkyl groups, including simple alkyls, benzyls, and functionalized alkyl chains, can be introduced at the N1 position.

N-Acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an acyl group on the nitrogen atom, which can influence the electronic properties and reactivity of the oxindole system.

Reaction Type Reagents Product
N-AlkylationAlkyl halide, Base (e.g., NaH, K2CO3)N-Alkyl-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one
N-AcylationAcyl chloride or Anhydride, Base (e.g., Triethylamine)N-Acyl-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one

C-Substitution Reactions at the Indolone Nucleus (e.g., electrophilic aromatic substitution, cross-coupling)

The C3 position of the oxindole nucleus is a key site for functionalization. The methylene (B1212753) group at C3 is activated by the adjacent carbonyl and aromatic ring, making it susceptible to a variety of reactions.

Electrophilic Aromatic Substitution: As discussed in section 2.2, electrophilic substitution on the benzene ring is directed by the methoxy groups, primarily to the C4 and C6 positions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for introducing carbon-carbon bonds at specific positions of the oxindole core. This typically requires prior halogenation of the aromatic ring at the desired position (e.g., C4 or C6) to introduce a handle for the cross-coupling reaction.

Modifications and Transformations at the Ketone Functionality

The carbonyl group at the C2 position of the this compound ring system can undergo various transformations.

Reduction: The ketone can be reduced to the corresponding alcohol (2-hydroxyindoline) using reducing agents like sodium borohydride (B1222165) (NaBH4). Further reduction can lead to the corresponding indoline.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an exocyclic double bond. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This involves the reaction of the oxindole with a phosphonium (B103445) ylide.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the carbonyl group can introduce a new carbon-carbon bond and form a tertiary alcohol at the C2 position.

Reaction Type Reagents Product
ReductionNaBH45,7-Dimethoxy-2,3-dihydro-1H-indol-2-ol
Wittig ReactionPhosphonium ylide2-Alkylidene-5,7-dimethoxy-2,3-dihydro-1H-indole
Grignard ReactionGrignard reagent (RMgX)2-Alkyl-5,7-dimethoxy-2,3-dihydro-1H-indol-2-ol

Multicomponent Reaction Pathways for Indolone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds, including indolones. nih.govelsevierpure.comnih.gov These reactions involve the combination of three or more starting materials in a one-pot process to form a product that contains substantial portions of all the reactants.

Several MCRs have been developed for the synthesis of spirooxindoles and other highly substituted oxindole derivatives. For instance, a three-component reaction involving an isatin, an amino acid, and a dipolarophile can lead to the formation of complex spiro-pyrrolidinyl oxindoles. While specific examples for the synthesis of this compound using MCRs are not explicitly detailed in the literature, the general principles can be applied by using a suitably substituted isatin, such as 5,7-dimethoxyisatin, as a starting material.

The development of novel MCRs continues to be an active area of research, providing new avenues for the rapid and diverse synthesis of functionalized indolone scaffolds. acs.org

Development of Stereoselective Synthetic Methods for Enantiopure Derivatives

The synthesis of enantiopure derivatives of the oxindole scaffold, including structures related to this compound, is of paramount importance in medicinal chemistry. The stereochemistry at the C3 position of the oxindole ring often has a significant impact on biological activity, making the development of asymmetric synthetic methods a critical area of research. acs.orgnih.gov Methodologies to achieve high stereoselectivity can be broadly categorized into organocatalysis, metal catalysis, and biocatalysis.

Organocatalysis: This approach utilizes small, chiral organic molecules to induce enantioselectivity. researchgate.net Asymmetric organocatalysis has been recognized as an environmentally friendly and robust strategy for synthesizing complex chiral molecules. acs.org Organocatalysts are typically stable in air and moisture and can activate functional groups in various ways. acs.org Domino or one-pot reactions using organocatalysts are particularly efficient, allowing for the construction of complex oxindole structures with multiple stereocenters in a single, step-economical process. researchgate.net For example, highly functionalized spiro-decalin oxindoles have been synthesized with excellent stereoselectivity (>99:1 dr, up to 92% ee) through a sequential organocatalytic Michael–domino Michael/aldol reaction. acs.org

Metal Catalysis: Chiral metal complexes are widely used to catalyze enantioselective transformations in the synthesis of oxindole derivatives. The palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for creating C3-substituted oxindoles. nih.gov This can involve the addition of oxindole nucleophiles to allenes, a process that forms two adjacent stereocenters with high levels of control over both relative and absolute stereochemistry. nih.gov Copper catalysts have also been employed effectively in reactions such as the azide-alkyne cycloaddition (CuAAC) to generate diverse oxindole and spirooxindole libraries. nih.govresearchgate.netacs.org Furthermore, chiral Au(I) and Hg(II) catalysts have been identified for the olefin cyclopropanation of diazooxindoles. acs.org

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective route to chiral molecules. While less detailed in the provided context for this specific scaffold, biocatalysis is a recognized strategy in sustainable chemistry for its high efficiency and selectivity under mild conditions. researchgate.net

These developed methodologies provide powerful tools for accessing a wide range of enantiomerically enriched oxindole derivatives, which are crucial for the discovery of new therapeutic agents.

Reaction TypeCatalyst/MethodSubstratesProduct TypeStereoselectivity Outcome
Michael–Domino Michael/AldolPyrrolidine-based Organocatalyst and DBUCyclohexanone, Nitrostyrenes, 3-AlkylideneoxindolesSpiro-decalin oxindoles>99:1 dr, up to 92% ee acs.org
[3+3] AnnulationQuinuclidine-based Catalyst2,3-Dioxopyrrolidines, 3-Alkylidene oxindolesFused-ring spirooxindolesUp to >20:1 dr, 99% ee acs.org
HydrocarbonationPd-catalyst with chiral ligandOxindoles, Allenes3,3-disubstituted oxindolesHigh relative and absolute control nih.gov
Domino Michael/AcetalizationDiphenylprolinol silyl (B83357) etherα-Acy β-aryl-acrylonitrile, Aldehyde3,4-trans-dihydropyransHigh enantioselectivity researchgate.net

Catalytic Approaches and Green Chemistry Principles in Dihydroindolone Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for pharmaceutically important molecules like dihydroindolones. sjp.ac.lk This involves developing methods that are safer, more efficient, and have a minimal environmental footprint. sjp.ac.lk Key strategies include the use of novel catalysts, alternative reaction media, and energy-efficient techniques. researchgate.net

Catalytic Approaches: Catalysis is central to many modern synthetic methods for indoles and their derivatives. Palladium-catalyzed reactions, for instance, are effective for intramolecular oxidative coupling to form the indole ring system. mdpi.com These reactions can be optimized using microwave irradiation to achieve excellent yields and high regioselectivity. mdpi.com Copper(I)-mediated one-pot procedures have also been developed for the synthesis of related dihydro-heterocycles, offering significantly higher yields than traditional multi-step sequences. nih.gov

Green Chemistry Principles:

Alternative Solvents: A core concept of green chemistry is replacing hazardous organic solvents with environmentally benign alternatives. sjp.ac.lk Water is an excellent choice due to its non-toxic nature and ability to sometimes enhance reaction rates. sjp.ac.lk Palladium-catalyzed cyclizations for the synthesis of 2-substituted indoles have been successfully performed in aqueous micellar solutions using surfactants like TPGS-750-M. mdpi.com

Energy Efficiency: Microwave irradiation has emerged as a key green technique, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.nettandfonline.com The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, for example, was efficiently achieved by exposing the neat mixture of reactants to microwaves. mdpi.com

Atom and Step Economy: One-pot and multicomponent reactions are highly desirable as they reduce the number of synthetic and purification steps, saving time, resources, and minimizing waste. researchgate.netresearchgate.net Organocatalytic three-component reactions have been developed for the efficient synthesis of novel oxindole derivatives in excellent yields without the need for toxic solvents or complex purification. researchgate.net

The integration of these catalytic and green chemistry approaches is essential for the sustainable production of this compound and its analogs, aligning chemical manufacturing with environmental responsibility. researchgate.net

Green ApproachCatalyst/ConditionsReactionKey Advantage(s)
Aqueous Micellar MediumPd(OAc)₂ in 3% TPGS-750-M/H₂OCyclization of 2-alkynylanilinesAvoids volatile organic solvents; sustainable. mdpi.com
Microwave IrradiationPd(OAc)₂ / Cu(OAc)₂Intramolecular oxidative couplingExcellent yields, high regioselectivity, reduced reaction time. mdpi.com
One-Pot SynthesisCopper(I)-mediatedSynthesis of 2,3-dihydro-1H-indazolesHigher yields than two-step process, step economy. nih.gov
Solvent- and Catalyst-FreeMicrowave IrradiationSynthesis of various indole derivativesEnvironmentally benign, simple operation, high efficiency. researchgate.net
Multicomponent ReactionOrganocatalyst (e.g., Phthalhydrazide)One-pot synthesis of oxindole derivativesExcellent yields, short reaction time, avoids toxic solvents. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Dihydroindolone Frameworks

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons at the C3 position, the N-H proton, and the two methoxy (B1213986) groups. The coupling patterns and chemical shifts of the aromatic protons would confirm the 5,7-substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbonyl carbon (C2), the aromatic carbons, the methylene carbon (C3), and the methoxy carbons would be characteristic of the dihydroindolone framework.

A detailed analysis of 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to assign all proton and carbon signals unambiguously and to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Data Unavailable)

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - Predicted carbonyl signal
C3 Predicted methylene signal Predicted methylene signal
C3a - Predicted quaternary signal
C4 Predicted aromatic CH signal Predicted aromatic CH signal
C5 - Predicted quaternary signal
C6 Predicted aromatic CH signal Predicted aromatic CH signal
C7 - Predicted quaternary signal
C7a - Predicted quaternary signal
N1-H Predicted NH signal -
5-OCH₃ Predicted methoxy signal Predicted methoxy signal
7-OCH₃ Predicted methoxy signal Predicted methoxy signal

Note: This table represents the type of data expected from NMR analysis. Specific chemical shift values are not available from published sources.

Infrared (IR) Spectroscopic Investigations for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, the carbonyl (C=O) group of the lactam, the C-O bonds of the methoxy groups, and the aromatic C-H and C=C bonds. The position of the carbonyl stretching frequency would be particularly informative about the electronic environment of the lactam ring.

Table 2: Expected IR Absorption Bands for this compound (Data Unavailable)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch ~3200-3400
C=O Stretch (Lactam) ~1680-1720
Aromatic C=C Stretch ~1600-1450
C-O Stretch (Methoxy) ~1250-1000
Aromatic C-H Bending ~900-675

Note: This table indicates the expected regions for IR absorption. Precise values are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would display absorption maxima corresponding to the π→π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substitution pattern on the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₀H₁₁NO₃), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of synthetic compounds.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of this compound and to determine an appropriate solvent system for column chromatography.

Column Chromatography: This technique would be the primary method for the purification of the crude product. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent would be guided by TLC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound with high accuracy. A suitable column and mobile phase would be developed to achieve good separation from any impurities.

Computational and Theoretical Chemistry Studies of 5,7 Dimethoxy 2,3 Dihydro 1h Indol 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. The process involves selecting a functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the exchange-correlation energy.

Table 1: Predicted Geometrical Parameters for the Indol-2-one Core (Note: These values are illustrative and based on typical DFT results for related oxindole (B195798) structures.)

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O~1.23 Å
Bond Length (Å)N-H~1.01 Å
Bond Length (Å)C-N (amide)~1.38 Å
Bond Length (Å)C-C (aromatic)~1.39 - 1.41 Å
Bond Angle (°)O=C-N~125°
Bond Angle (°)C-N-C~110°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be concentrated around the electron-withdrawing carbonyl group. The methoxy (B1213986) groups, as electron-donating substituents, would raise the energy of the HOMO, thereby influencing the energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: Data is based on the analogous compound 5,6-dimethoxy-1-indanone (B192829), calculated at the CAM-B3LYP/6-311G(d,p) level.) nih.gov

ParameterEnergy (eV)
EHOMO-6.52
ELUMO-1.25
Energy Gap (ΔE)5.27

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. avogadro.ccdeeporigin.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow areas represent neutral or weakly polarized regions. researchgate.net

For this compound, the MEP map would show the most negative potential (red) localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs. The regions around the methoxy oxygens would also exhibit negative potential. Conversely, the most positive potential (blue) would be found on the amide proton (N-H), making it the primary site for hydrogen bond donation. The aromatic protons and the carbon of the carbonyl group would also show some degree of positive potential, indicating their susceptibility to nucleophilic interaction. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. nih.gov This method is particularly useful for quantifying intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization effects. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), between a filled donor NBO and an empty acceptor NBO. nih.gov

Table 3: Predicted Second-Order Perturbation Theory Analysis of Fock Matrix (E(2)) (Note: Data is illustrative, based on analysis of the related 5,6-dimethoxy-1-indanone structure.) nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O(carbonyl)π* (C-N)~25-30
LP (1) Nπ* (C=O)~40-50
LP (1) Nπ* (C-C aromatic)~35-45
LP (1) O(methoxy)π* (C-C aromatic)~15-20

Prediction and Validation of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic data, such as vibrational (FT-IR, Raman) frequencies and NMR chemical shifts. nih.govresearchgate.net Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predictions are highly valuable for assigning peaks in experimental spectra and confirming molecular structures. Studies on a wide range of oxindole derivatives have shown that 13C NMR chemical shifts can be accurately predicted by considering the additivity of substituent effects. rsc.orgrsc.org

Table 4: Comparison of Key Predicted Vibrational Frequencies (Note: Values are based on typical DFT calculations for substituted oxindoles.)

Vibrational ModePredicted Wavenumber (cm-1)Expected Experimental Range (cm-1)
N-H stretch~34503100-3300
C-H stretch (aromatic)~31003000-3100
C-H stretch (aliphatic)~29502850-2960
C=O stretch (amide)~17201680-1700
C-O stretch (methoxy)~12501200-1275

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov For indolone (also known as oxindole or indolinone) analogs, QSAR studies have been successfully employed to develop models that predict their potential as anticancer agents, enzyme inhibitors, or antioxidants. mdpi.commdpi.comacs.orgresearchgate.netnih.gov

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a training set of molecules with known activities. A mathematical model is then generated using statistical methods like multiple linear regression or partial least squares. mdpi.com This model can then be used to predict the activity of new, untested compounds like this compound. The contour maps generated from 3D-QSAR models can also provide visual insights into which structural features are favorable or unfavorable for activity, guiding future drug design. acs.org

Theoretical Investigations of Non-linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govtaylorfrancis.com The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β for the first, γ for the second). Organic molecules featuring an electron donor-π bridge-electron acceptor (D-π-A) framework often exhibit large NLO responses. unifr.ch

In this compound, the electron-donating methoxy groups and the nitrogen atom, coupled with the electron-accepting carbonyl group through the π-conjugated aromatic ring, form a potential D-π-A system. Theoretical calculations using DFT or Møller-Plesset perturbation theory can predict the values of α and β. mq.edu.au A high calculated hyperpolarizability value suggests that the molecule could be a promising candidate for NLO materials. nih.gov

Table 5: Predicted Non-Linear Optical (NLO) Properties (Note: Data is based on the analogous compound 5,6-dimethoxy-1-indanone.) nih.gov

ParameterPredicted Value (a.u.)
Dipole Moment (μ)~4.0 - 5.0 D
Mean Polarizability (α)~120 - 140
First Hyperpolarizability (β)~1500 - 2000

Biological Activity and Mechanistic Investigations in Vitro Studies

Anticancer Activity Studies in Cellular Models (In Vitro)

While the broader class of indole-containing compounds has been a significant focus of anticancer research, specific studies on 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one are not extensively reported. The general structure of 1,3-dihydro-2H-indol-2-ones has been associated with various biological activities, which has prompted the synthesis and evaluation of numerous derivatives. nih.gov

There is currently no specific data available from in vitro studies detailing the antiproliferative and cytotoxic effects of this compound on defined cancer cell lines.

Mechanistic studies to elucidate the effects of this compound on cell cycle progression and the induction of apoptosis in cancer cells have not been specifically reported in the available literature. For context, other related dimethoxy-substituted compounds, such as 5,7-dimethoxyflavone, have been shown to induce apoptosis and cause cell cycle arrest in liver cancer cells. nih.gov

The kinase inhibition profile of this compound has not been specifically characterized. However, related indolo[2,3-c]quinolin-6-one structures have been investigated as kinase inhibitors, showing activity against enzymes like DYRK1A and Haspin. nih.gov

Antimicrobial Efficacy Assessments (Antibacterial and Antifungal) Against Specific Pathogenic Strains (In Vitro)

While various indole (B1671886) derivatives have demonstrated significant antimicrobial properties against a range of pathogens, including E. coli, P. aeruginosa, S. aureus, and C. albicans, specific data on the antibacterial and antifungal efficacy of this compound is not available. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There are no specific reports on the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.

Anti-inflammatory Response Investigations in Cellular Assays

Investigations into the anti-inflammatory properties of this compound in cellular assays have not been documented. For comparative purposes, other methoxy-containing flavonoids have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.govmdpi.com

Molecular Docking and Protein-Ligand Interaction Modeling

A review of the current scientific literature indicates that no molecular docking or protein-ligand interaction modeling studies have been published for this compound. While computational studies are common for other indole derivatives to predict their binding affinity and interaction with various protein targets, such as enzymes and receptors, this specific compound has not been the subject of such investigations. Consequently, there is no information regarding its potential binding modes, interaction energies, or key amino acid residues involved in hypothetical protein-ligand complexes.

Identification of Specific Molecular Targets and Mechanistic Pathways (In Vitro)

Consistent with the lack of data in the aforementioned areas, there are no in vitro studies that have identified specific molecular targets or elucidated the mechanistic pathways for this compound. The broader family of 1,3-dihydro-2H-indol-2-one derivatives has been investigated for various biological activities, including as inhibitors of certain kinases or as agents with antimicrobial or antitubercular effects. nih.gov However, the specific molecular interactions and downstream signaling effects of the 5,7-dimethoxy substituted variant remain uninvestigated in the available scientific literature.

Structure Activity Relationship Sar Investigations of 5,7 Dimethoxy 2,3 Dihydro 1h Indol 2 One Derivatives

Influence of Substituent Variations on Biological Activity Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how different functional groups on a core scaffold influence its interaction with biological targets. For the 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one framework, modifications at various positions have been shown to modulate activity across different target classes, including kinases and tubulin.

The indole (B1671886) nucleus is a prevalent feature in many biologically active compounds. researchgate.netchula.ac.th Derivatives of the broader 1,3-dihydro-2H-indol-2-one (oxindole) class have demonstrated a wide array of activities, including antibacterial, antifungal, and antitubercular effects. nih.gov The specific placement of substituents is critical. For instance, in a study of indolo[2,3-c]quinolin-6-ones, which share a related core structure, variations in substitution patterns led to potent and selective inhibitors of Haspin kinase. nih.gov

In the context of anticancer agents, the substitution pattern on the indole ring is a key determinant of efficacy. Research on indole-based tubulin inhibitors, for example, has shown that the presence and position of methoxy (B1213986) groups significantly affect antiproliferative activity. While direct SAR studies on this compound are not extensively published, data from related methoxy-substituted indoles provide valuable insights. For example, studies on 3-aminoindole derivatives revealed that a methoxy group at the C-7 position, as seen in 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, can lead to a highly potent antiproliferative agent that targets the colchicine (B1669291) binding site of tubulin. researchgate.net This suggests that the 7-methoxy group on the target scaffold is a critical feature for certain biological activities.

The table below summarizes the biological activities of various indole and oxindole (B195798) derivatives, illustrating the impact of different substitution patterns.

Compound ClassSubstituentsBiological Target/ActivityReference
Indolo[2,3-c]quinolin-6-onesVarious aromatic and aliphatic groupsHaspin Kinase Inhibition nih.gov
1,3-Dihydro-2H-indol-2-onesSubstituted pyrimidinyl-thiadiazolyl-imino at C3Antitubercular, Antibacterial nih.gov
3-Aminoindoles7-methoxy, 1-methyl, 2-(trimethoxybenzoyl)Tubulin Inhibition, Antiproliferative researchgate.net
Indole-based hybridsThiourea, 1,2,3-triazoleAntimicrobial, DHFR Inhibition nih.gov

These examples underscore the principle that even minor changes to the substitution on the dihydroindolone core can lead to significant shifts in biological activity and target selectivity. The 5,7-dimethoxy pattern provides a unique electronic and steric landscape that can be exploited for targeted drug design.

Conformational Analysis and Determination of Bioactive Conformations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. Identifying the specific conformation that binds to a biological target—the bioactive conformation—is crucial for rational drug design. The 2,3-dihydro-1H-indol-2-one scaffold is relatively rigid, but substituents can introduce conformational flexibility that impacts binding affinity.

For the related compound class of dispirooxindoles, the rigid spirocyclic framework fixes the orientation of functional groups, which is essential for their interaction with targets like the MDM2/p53 complex. mdpi.com While this compound itself is not a dispiro compound, this highlights the importance of conformational rigidity in this family of molecules.

The determination of a bioactive conformation often involves a combination of techniques:

X-ray Crystallography: Provides the precise 3D structure of a ligand bound to its target protein.

NMR Spectroscopy: Can be used to determine the conformation of molecules in solution.

Computational Modeling: Techniques like molecular docking and molecular dynamics simulations can predict how a molecule binds to a target and which conformations are most favorable.

By understanding the preferred three-dimensional arrangement of this compound derivatives, chemists can design new molecules that are pre-organized into the correct bioactive conformation, potentially leading to enhanced potency and selectivity.

Pharmacophore Development and Lead Optimization Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Developing a pharmacophore model is a key step in lead optimization, allowing for the virtual screening of compound libraries to identify new potential drugs. nih.govnih.gov

The process of developing a pharmacophore model for derivatives of this compound would typically involve:

Identifying a set of active compounds: A series of derivatives with known biological activity against a specific target is collected.

Conformational analysis: The possible conformations of these active molecules are generated.

Feature alignment: Common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified and aligned in 3D space.

Model generation and validation: A hypothesis is generated that encapsulates these key features. The model is then validated by its ability to distinguish known active compounds from inactive ones. nih.gov

For the this compound scaffold, a hypothetical pharmacophore model for kinase inhibition might include:

A hydrogen bond acceptor (the C2-carbonyl oxygen).

A hydrogen bond donor (the N1-hydrogen).

An aromatic ring feature (the benzene (B151609) ring).

Two hydrophobic/electronic features corresponding to the methoxy groups at C5 and C7.

Once a validated pharmacophore is established, it serves as a template for lead optimization. Strategies include:

Virtual Screening: Searching databases for new molecules that match the pharmacophore model. nih.gov

Fragment-based design: Using small molecular fragments that match parts of the pharmacophore to build new molecules.

Structure-based design: Modifying a lead compound to improve its fit and interactions with the target's binding site, guided by the pharmacophore.

These strategies allow medicinal chemists to efficiently explore chemical space and prioritize the synthesis of compounds with a higher probability of success.

Scaffold Hopping and Isosteric Replacements within the Dihydroindolone Framework

Scaffold hopping is a powerful strategy in drug discovery where the core molecular framework (scaffold) of a known active compound is replaced with a structurally different one, while maintaining the original biological activity. This can lead to new compounds with improved properties, such as better metabolic stability, reduced toxicity, or novel intellectual property. Isosteric replacement, a related concept, involves substituting an atom or group of atoms with another that has similar physical or chemical properties.

The dihydroindolone framework is a versatile platform for such modifications. For example, research on kinase inhibitors has demonstrated successful scaffold simplification and isosteric replacement. In one study, complex marine natural products known as lamellarins, which possess a pentacyclic pyrroloisoquinoline lactone ring system, were simplified to a library of substituted indolo[2,3-c]quinolin-6-ones. nih.gov This simplification retained and, in some cases, improved the kinase inhibitory activity while creating more synthetically accessible molecules. nih.gov

Examples of potential scaffold hops or isosteric replacements for the this compound core could include:

Heterocycle Replacements: Replacing the indole core with other bicyclic heterocycles like benzofuran, benzimidazole, or indazole.

Ring Opening/Closure: Modifying the five-membered ring to create more flexible or rigid analogs.

Isosteric Replacement of the Lactam: The carbonyl group of the lactam could be replaced with a thiocarbonyl (thiolactam) or other bioisosteres to modulate binding and physicochemical properties.

The table below illustrates the concept of scaffold hopping with examples from related heterocyclic systems.

Original ScaffoldHopped/Replacement ScaffoldRationale/OutcomeReference
Lamellarin (Pyrroloisoquinoline)Indolo[2,3-c]quinolin-6-oneScaffold simplification, retained kinase inhibition nih.gov
2-OxindoleDispirooxindoleIncreased conformational rigidity for specific target interactions mdpi.com
IndoleIndazoleDevelopment of dual MCL-1/BCL-2 inhibitors tdl.org

These strategies enable the exploration of novel chemical space around the dihydroindolone framework, offering pathways to overcome challenges associated with an initial lead compound.

Rational Design Principles for Enhancing Selectivity and Potency

Rational drug design aims to create new medicines based on a detailed understanding of the biological target's structure and function. For derivatives of this compound, several principles can be applied to enhance their selectivity and potency.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD is a powerful approach. Molecular docking simulations can predict the binding pose of a ligand in the protein's active site. This allows for the design of modifications that improve key interactions, such as adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket. For instance, docking experiments were used to explain the selectivity of indolo[2,3-c]quinolin-6-one derivatives for Haspin kinase. nih.gov

Exploiting Unique Structural Features: The 5,7-dimethoxy substitution provides specific anchor points for interaction. The methoxy groups can act as hydrogen bond acceptors and influence the electronic distribution of the aromatic ring. Designing molecules that leverage these features to interact with complementary residues in a target's active site can significantly boost potency and selectivity against other proteins that lack these specific residues.

Subtype Selectivity: For targets that are part of a larger family (e.g., kinases or G protein-coupled receptors), achieving selectivity for a specific subtype is a major challenge. By combining SAR data, conformational analysis, and pharmacophore modeling, subtle structural changes can be designed to exploit minor differences between the binding sites of related proteins, thereby engineering selectivity. nih.gov

By integrating these principles, the this compound scaffold can be systematically optimized from a simple starting point into a highly potent and selective clinical candidate.

Advanced Applications in Chemical Biology and Materials Science

Utility of 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one as a Key Synthetic Intermediate for Complex Natural Products and Designed Molecules

The 2-oxindole framework is a cornerstone in the synthesis of a wide array of bioactive molecules and natural products. nih.gov The strategic placement of substituents on this core dramatically influences the biological activity of the resulting compounds. nih.gov The subject compound, this compound, is a valuable and specialized building block for several reasons.

Firstly, methoxy-activated indoles are synthetically accessible and serve as precursors to more complex structures. chim.it For instance, the related compound, methyl 5,7-dimethoxyindole-2-carboxylate, has been synthesized and utilized as a precursor. chim.it Secondly, the oxindole (B195798) core can be chemically converted to the corresponding indole (B1671886) scaffold. Research has demonstrated the conversion of 5-methoxy-2-oxindole to 5-methoxyindole, indicating that this compound could similarly serve as a precursor to 5,7-dimethoxyindole derivatives. chemicalbook.com These derivatives are themselves important intermediates in the synthesis of neuroactive compounds like tryptamines. acs.org

The presence of two methoxy (B1213986) groups offers regiochemical control and opportunities for further functionalization, such as demethylation to reveal reactive hydroxyl groups or to influence the molecule's electronic properties for subsequent reactions. This makes the compound an ideal starting point for constructing elaborate molecular architectures, including certain classes of alkaloids and designed molecules for therapeutic applications. nih.govnih.gov The synthesis of complex indolo[2,3-c]quinolone-6-ones from indole precursors highlights how such scaffolds are pivotal in building potent, multi-cyclic agents. nih.gov

Precursor Scaffold TypeResulting Complex Molecule ClassPotential ApplicationReference
2-OxindoleSpiro-oxindoles, 3,3-Disubstituted OxindolesAnticancer, Antiviral nih.gov
Methoxy-Activated IndoleIndolo[2,3-c]quinolonesKinase Inhibition nih.gov
5,7-DimethoxyindoleSubstituted TryptaminesNeuropharmacology acs.org
Indole AlkaloidMarine Alkaloids (e.g., Hamacanthins)Anti-inflammatory, Antiviral nih.gov

Development of Chemical Probes and Tool Compounds for Biological Research

The development of small molecules to probe biological systems is a cornerstone of chemical biology. The 1,3-dihydro-2H-indol-2-one structure is a well-established pharmacophore used to generate compounds with a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties. nih.gov These scaffolds are frequently used to create libraries of compounds for screening against biological targets.

Derivatives of the indole nucleus are known to function as potent inhibitors of various enzymes, particularly protein kinases. For example, a library of substituted indolo[2,3-c]quinolone-6-ones was developed and found to contain highly selective inhibitors of Haspin kinase, a key regulator of cell division. nih.gov The synthesis of these complex inhibitors originated from simpler indole building blocks, demonstrating a clear path from a basic scaffold to a highly specific biological tool.

The this compound scaffold is a prime candidate for such endeavors. The methoxy groups influence the molecule's conformation, solubility, and electronic distribution, which are critical factors for molecular recognition and binding affinity to a protein target. By modifying the core structure—for instance, through substitution at the accessible C3 position or the N1 nitrogen—a diverse range of derivatives can be synthesized. These derivatives could then be evaluated as chemical probes or tool compounds to investigate the function of specific enzymes or receptors, contributing to drug discovery and the fundamental understanding of biological processes.

Exploration of Luminescent and Fluorescent Properties for Bioimaging Applications

Indole and its derivatives are renowned for their inherent fluorescent properties, making them attractive chromophores for the development of optical probes. nih.gov While direct photophysical data for this compound is not extensively documented, strong inferences can be drawn from structurally analogous compounds.

Significant research into 5,7-dimethoxycoumarin, a compound that shares the 5,7-dimethoxy substitution pattern on a different bicyclic aromatic core, provides a valuable model. researchgate.net Studies on this coumarin (B35378) derivative have detailed its photophysical and photochemical properties under both one- and two-photon excitation. Key findings include the formation of photodimers upon irradiation and quantifiable fluorescence quantum yields. researchgate.net Such properties are highly desirable for bioimaging applications, particularly those utilizing two-photon microscopy, which allows for deeper tissue penetration and reduced phototoxicity.

The electron-donating nature of the methoxy groups on the aromatic ring is expected to influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. It is plausible that derivatives of this compound could be engineered to act as fluorescent probes for sensing specific ions, pH changes, or for labeling cellular structures. researchgate.net

PropertyFinding for Analog (5,7-dimethoxycoumarin)Implication for BioimagingReference
ExcitationResponsive to both one-photon (UV) and two-photon (near-IR) excitation.Suitable for standard and advanced fluorescence microscopy techniques. researchgate.net
PhotochemistryUndergoes [2+2] photocycloaddition to form dimers.Potential for creating photo-switchable or photo-activatable probes. researchgate.net
Quantum YieldPhotoreaction quantum yield was found to be an order of magnitude higher under two-photon excitation.Efficient for two-photon induced applications. researchgate.net
FluorescencePhotochemical products exhibit efficient fluorescence emission.Can be used to generate fluorescent signals upon a specific event or interaction. researchgate.net

Potential Applications in Advanced Materials Science Based on Electronic Properties

The utility of indole-based compounds extends beyond biology into the realm of materials science, particularly in the development of organic electronics. The π-conjugated system of the indole ring endows it with intrinsic electronic properties that can be harnessed for various applications.

Research into methoxy-activated indoles has highlighted their potential as building blocks for organic semiconductors. chim.it The electron-donating methoxy groups at the 5 and 7 positions of the target compound would significantly modulate the electronic characteristics of the indole system. This tuning of the HOMO and LUMO energy levels is crucial for designing materials with specific charge-transport properties required for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Future Directions and Emerging Research Opportunities

Innovative Synthetic Methodologies for Expanding the Dihydroindolone Chemical Space

The development of novel and efficient synthetic methods is crucial for generating diverse libraries of dihydroindolone derivatives for biological screening. While classical methods for indole (B1671886) and oxindole (B195798) synthesis exist, contemporary research focuses on more modular and diversity-oriented approaches.

Recent advancements in synthetic organic chemistry offer exciting possibilities for creating a wide array of substituted 5,7-dimethoxy-2,3-dihydro-1H-indol-2-ones. Methodologies like cascade reactions, multicomponent reactions, and C-H functionalization are at the forefront of these efforts. For instance, a one-pot multicomponent-Biginelli reaction has been successfully used to synthesize various 5-substituted-1,3-dihydro-2H-indol-2-one derivatives. nih.gov Similarly, high-order multicomponent reactions involving Ugi-azide/Pd/Cu-catalyzed hetero-annulation have been developed to produce 1,5-disubstituted tetrazole-indole hybrids, demonstrating the power of these strategies in rapidly building molecular complexity. nih.gov

Electrochemical strategies are also emerging as environmentally friendly methods for the synthesis of functionalized heterocyclic compounds. An electrochemical approach for the α-C(sp3)–H heteroarylation of aliphatic aldehydes has been demonstrated, offering a sustainable route to aldehyde-functionalized pyrazinones that could potentially be adapted for the modification of the dihydroindolone scaffold. acs.org

The following table illustrates some innovative synthetic strategies that could be applied to expand the chemical space of 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one.

Synthetic StrategyDescriptionPotential Application to this compound
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.Rapid generation of a library of 3,3-disubstituted 5,7-dimethoxyoxindoles by varying the components in a one-pot reaction.
Cascade Reactions A series of intramolecular reactions that occur sequentially without the need for intermediate purification steps.Efficient construction of complex polycyclic systems fused to the 5,7-dimethoxyoxindole core.
C-H Functionalization The direct conversion of a carbon-hydrogen bond into a carbon-element bond.Direct introduction of various functional groups at different positions of the 5,7-dimethoxyoxindole scaffold, avoiding the need for pre-functionalized starting materials.
Electrochemical Synthesis The use of electricity to drive chemical reactions.Greener and more selective synthesis of derivatives, potentially at the C3 position or on the aromatic ring. acs.org

Discovery of Novel Biological Targets and Phenotypes through High-Throughput Screening (In Vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a multitude of biological targets. mdpi.com For a scaffold like this compound, HTS can be instrumental in identifying novel biological activities and uncovering previously unknown cellular phenotypes.

The process typically involves screening a library of compounds at a single concentration against a panel of cell lines or specific molecular targets. For example, the National Cancer Institute's NCI-60 screen is a well-established platform for identifying potential anticancer agents. The screening of a prescription drug library against the organic cation transporter 3 (OCT3) identified numerous inhibitors, demonstrating the power of HTS in finding new uses for existing molecules and identifying potential drug-drug interactions. researchgate.net

Libraries of natural products and their derivatives are also valuable sources for HTS campaigns. acs.org Given that many natural products contain the indole scaffold, a library of this compound analogs would be a prime candidate for such screening efforts. The results from these screens can reveal unexpected biological activities and provide starting points for lead optimization. For instance, a high-throughput screen for quorum-sensing inhibitors identified several compounds that were active against acyl-homoserine lactone synthases. pnas.org

The following table outlines a potential HTS workflow for a library of this compound derivatives.

Screening StageDescriptionExample Assay
Primary Screen Initial screen of the entire compound library at a single concentration against a broad panel of targets or cell lines.Cell viability assay across the NCI-60 panel of human cancer cell lines.
Secondary Screen (Hit Confirmation) Re-testing of the "hits" from the primary screen to confirm their activity and eliminate false positives.Dose-response curves to determine the IC50 or EC50 values of the confirmed hits.
Counter Screen Screening of confirmed hits against related targets or in different cell lines to assess selectivity.Testing against a panel of kinases to determine the selectivity profile of a potential kinase inhibitor.
Mechanism of Action Studies Further experiments to elucidate the molecular mechanism by which the active compounds exert their biological effects.Biochemical assays, target engagement studies, and cellular imaging.

Integration of Advanced Computational Modeling for Predictive Research and Virtual Screening

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of compound properties, the identification of potential biological targets, and the in silico screening of vast virtual libraries. google.com For a compound like this compound, computational approaches can significantly accelerate the research and development process.

Virtual screening, in particular, allows for the rapid assessment of millions or even billions of virtual compounds against a specific protein target. This can be achieved through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking virtual compounds into the three-dimensional structure of a target protein. For instance, a virtual screening campaign was used to identify novel oxindole derivatives as potential antimicrobial agents by targeting methionyl-tRNA synthetase and tyrosyl-tRNA synthetase. google.com

Molecular dynamics (MD) simulations can provide further insights into the binding dynamics and stability of a ligand-protein complex. These simulations can help to validate the results of docking studies and provide a more detailed understanding of the interactions at the atomic level.

The following table summarizes key computational approaches and their potential applications in the study of this compound.

Computational MethodDescriptionApplication to this compound
Ligand-Based Virtual Screening Screening of virtual libraries based on the similarity to a known active compound.Identifying new compounds with similar scaffolds and predicted activity based on known active oxindoles.
Structure-Based Virtual Screening (Docking) Docking of virtual compounds into the binding site of a target protein to predict binding affinity.Screening large virtual libraries against specific protein targets, such as kinases or other enzymes.
Molecular Dynamics (MD) Simulations Simulating the movement of atoms and molecules over time to study the dynamics of a system.Assessing the stability of the compound in a protein's binding site and understanding the key interactions.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that relate the chemical structure of a compound to its biological activity.Predicting the activity of new, unsynthesized derivatives of this compound.

Development of Integrated Structure-Based Drug Design Approaches (Pre-clinical, non-clinical)

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize potent and selective inhibitors. This iterative process involves the design of compounds, their synthesis, biological evaluation, and the determination of their co-crystal structure with the target protein.

For the dihydroindolone scaffold, SBDD has been successfully applied to develop inhibitors for various targets. For example, oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2) were designed and optimized based on crystallographic analysis of the lead compound bound to the enzyme. acs.org This led to the identification of compounds with low nanomolar inhibitory activity.

In the context of this compound, an integrated SBDD approach would involve identifying a relevant biological target, either through HTS or computational methods, and then using its structure to guide the design of more potent and selective analogs. This process would involve medicinal chemists, structural biologists, and computational chemists working in close collaboration.

The preclinical development of a lead compound identified through SBDD would involve a series of non-clinical studies to assess its pharmacokinetic and toxicological properties. These studies are essential to determine the compound's potential for further development as a therapeutic agent.

The table below outlines the key stages of an integrated SBDD and preclinical development program.

StageDescriptionKey Activities
Target Identification and Validation Identifying a biological target that is relevant to a particular disease and confirming its role.HTS, computational target prediction, genetic studies.
Hit Identification Identifying initial compounds ("hits") that show activity against the target.HTS, virtual screening, fragment-based screening.
Hit-to-Lead Optimization Modifying the chemical structure of the hits to improve their potency, selectivity, and drug-like properties.Chemical synthesis, biological testing, X-ray crystallography, computational modeling.
Lead Optimization Further refinement of the lead compounds to optimize their overall profile for in vivo studies.Synthesis of analogs, in vitro and in vivo pharmacology, ADME/Tox profiling.
Preclinical Candidate Selection Selecting the most promising lead compound for further preclinical development.Comprehensive in vivo efficacy and safety studies.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of substituted indoline precursors. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of the indol-2-one core through condensation reactions . Intermediate preparation often involves methoxylation or halogenation of indole derivatives. Bromination at the 5- and 7-positions followed by methoxy substitution is a common strategy (see Table 1) .

Table 1: Comparison of Synthetic Approaches

MethodCatalyst/ReagentKey StepYield (%)Reference
Acid-catalyzed cyclizationp-TSARing closure via dehydration75–85
Halogenation-methoxylationBr₂, FeBromination followed by O-methylation60–70

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar indol-2-ones, wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (H335) and skin contact (H315). Store in airtight containers at –20°C, and dispose of waste via approved chemical protocols .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The methoxy groups (δ 3.8–4.0 ppm in ¹H NMR) and carbonyl resonance (δ 170–175 ppm in ¹³C NMR) are diagnostic.
  • MS : Molecular ion peaks at m/z 207.1 (C₁₁H₁₃NO₃) confirm the molecular weight .
  • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : SHELXL refines crystal structures by analyzing bond lengths (e.g., C=O at 1.22 Å) and torsion angles (e.g., C2-N1-C8-C9 = -178.5°), distinguishing polymorphs. For example, triclinic systems (a=9.32 Å, b=9.43 Å) with β=104.5° indicate specific packing arrangements .

Q. What strategies optimize biological activity through substituent modifications?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, F) at the 5- or 7-positions enhances antimicrobial activity. For instance, 5-chloro derivatives show 90% inhibition against S. aureus at 50 µM. Hydrophobic substituents (e.g., trifluoromethoxy) improve blood-brain barrier penetration .

Q. How are conflicting spectral data resolved for tautomeric forms?

  • Methodological Answer : Dynamic NMR at variable temperatures (e.g., 25–100°C) identifies tautomeric equilibria. For 3,3-dimethoxy derivatives, coalescence temperatures (~80°C) confirm interconversion between keto-enol forms .

Q. What computational methods validate synthetic intermediates?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict IR and NMR spectra, which are cross-validated with experimental data. For example, computed C=O stretching frequencies (1695 cm⁻¹) match experimental IR values .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

  • Methodological Answer : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous) causes variability. Use Differential Scanning Calorimetry (DSC) to identify phase transitions. For instance, a 5°C range (145–150°C) may indicate metastable forms .

Experimental Design

Designing a stability study under varying pH conditions

  • Methodological Answer :

Prepare solutions at pH 2 (HCl), 7 (buffer), and 10 (NaOH).

Monitor degradation via HPLC (C18 column, λ=254 nm) at 0, 24, 48 hrs.

Calculate half-life (t₁/₂) using first-order kinetics. Acidic conditions (pH 2) typically accelerate hydrolysis of the lactam ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
5,7-dimethoxy-2,3-dihydro-1H-indol-2-one

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